molecular formula C8H15Cl2NO2 B14592616 Butanoic acid, 2-dichloroamino)-2-methylpropyl ester CAS No. 61542-19-6

Butanoic acid, 2-dichloroamino)-2-methylpropyl ester

Cat. No.: B14592616
CAS No.: 61542-19-6
M. Wt: 228.11 g/mol
InChI Key: LRAAXBSMIIVASP-UHFFFAOYSA-N
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Description

Butanoic acid, 2-dichloroamino)-2-methylpropyl ester is a chemical compound with the molecular formula C₈H₁₅Cl₂NO₂ and a molecular weight of 228.116 g/mol . This compound is an ester derivative of butanoic acid and is characterized by the presence of a dichloroamino group attached to a methylpropyl ester.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of butanoic acid, 2-dichloroamino)-2-methylpropyl ester typically involves the esterification of butanoic acid with 2-dichloroamino)-2-methylpropanol. The reaction is catalyzed by an acid, such as sulfuric acid, and is carried out under reflux conditions to ensure the complete conversion of the reactants to the desired ester product .

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes where the reactants are fed into a reactor containing the acid catalyst. The reaction mixture is then heated to the required temperature, and the product is continuously removed to drive the reaction to completion. This method ensures high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Butanoic acid, 2-dichloroamino)-2-methylpropyl ester undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Butanoic acid, 2-dichloroamino)-2-methylpropyl ester has several applications in scientific research:

Mechanism of Action

The mechanism of action of butanoic acid, 2-dichloroamino)-2-methylpropyl ester involves its interaction with specific molecular targets. The ester bond can be hydrolyzed by esterases, releasing butanoic acid and 2-dichloroamino)-2-methylpropanol. The dichloroamino group can undergo further chemical transformations, depending on the biological or chemical environment .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Butanoic acid, 2-dichloroamino)-2-methylpropyl ester is unique due to the presence of the dichloroamino group, which imparts distinct chemical reactivity and potential biological activity. This differentiates it from other butanoic acid esters, which do not possess such functional groups and therefore have different chemical and biological properties.

Properties

CAS No.

61542-19-6

Molecular Formula

C8H15Cl2NO2

Molecular Weight

228.11 g/mol

IUPAC Name

[2-(dichloroamino)-2-methylpropyl] butanoate

InChI

InChI=1S/C8H15Cl2NO2/c1-4-5-7(12)13-6-8(2,3)11(9)10/h4-6H2,1-3H3

InChI Key

LRAAXBSMIIVASP-UHFFFAOYSA-N

Canonical SMILES

CCCC(=O)OCC(C)(C)N(Cl)Cl

Origin of Product

United States

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